

# Ombrabulin Clinical Trial Failures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ombrabulin |           |
| Cat. No.:            | B1677283   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failures of **Ombrabulin**. The information is presented in a question-and-answer format to directly address potential issues and provide insights for future research.

## Frequently Asked Questions (FAQs)

Q1: What is Ombrabulin and what is its mechanism of action?

Ombrabulin is a synthetic small-molecule vascular disrupting agent (VDA), a derivative of combretastatin A-4. Its primary mechanism of action is to target the established tumor vasculature. Ombrabulin binds to the colchicine-binding site on β-tubulin in endothelial cells, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics causes destabilization of the endothelial cell cytoskeleton, leading to cell shape changes and subsequent collapse of the tumor's blood vessels. The resulting acute reduction in blood flow leads to extensive tumor necrosis.

Q2: Why did the Phase III clinical trial of **Ombrabulin** in soft-tissue sarcoma (NCT00699517) fail to lead to drug approval?

While the Phase III trial in advanced soft-tissue sarcoma met its primary endpoint of a statistically significant improvement in progression-free survival (PFS), it failed to demonstrate a statistically significant improvement in the key secondary endpoint of overall survival (OS). The combination of **ombrabulin** and cisplatin showed a median PFS of 1.54 months compared



to 1.41 months for placebo plus cisplatin. However, the median OS was 11.43 months for the **ombrabulin** arm versus 9.33 months for the placebo arm, which was not statistically significant. Ultimately, it was concluded that the observed benefit in PFS was not clinically meaningful enough to warrant approval without a corresponding OS benefit.

Q3: What were the results of the DISRUPT Phase II trial of **Ombrabulin** in non-small cell lung cancer (NSCLC)?

The DISRUPT trial, a randomized Phase II study, evaluated the efficacy of adding **ombrabulin** to a taxane-platinum chemotherapy regimen for the first-line treatment of metastatic NSCLC. The trial did not meet its primary endpoint of improving progression-free survival (PFS). There was no significant difference in PFS between the **ombrabulin** and placebo arms (5.65 vs 5.45 months). Furthermore, there was no difference in overall survival, with a median of 11.0 months in both arms.

# **Troubleshooting Guides Issue: Lack of Efficacy in Clinical Trials**

**Troubleshooting Steps:** 

- Evaluate the Clinical Endpoints: The soft-tissue sarcoma trial highlights the importance of selecting clinically meaningful endpoints. While PFS was met, the lack of OS benefit was a major setback. Future studies with VDAs should carefully consider whether PFS is a strong enough surrogate for overall survival in the specific cancer type being studied.
- Investigate Potential for Drug Resistance: Tumors may develop resistance to vascular disrupting agents. The transient nature of vascular disruption could allow for rapid revascularization. Research into the mechanisms of resistance to **Ombrabulin** could provide insights for developing combination therapies to overcome this.
- Assess Combination Therapy Strategy: Preclinical studies showed synergistic effects of
   Ombrabulin with chemotherapy. However, this did not translate into a significant survival
   benefit in the pivotal trials. The timing and dosage of both the VDA and the cytotoxic agent
   are critical and may need further optimization.

## **Issue: Managing Adverse Events**



### **Troubleshooting Steps:**

- Review the Safety Profile: The most common grade 3/4 treatment-emergent adverse events
  (TEAEs) associated with Ombrabulin in the soft-tissue sarcoma trial were neutropenia and
  thrombocytopenia. In Phase I studies, dose-limiting toxicities included abdominal pain, tumor
  pain, and hypertension.
- Implement Prophylactic Measures: For hematological toxicities like neutropenia, consider the
  use of granulocyte colony-stimulating factor (G-CSF) as a prophylactic measure in future trial
  designs.
- Monitor Cardiovascular Events: Given the mechanism of action targeting blood vessels, careful monitoring of cardiovascular parameters, including blood pressure, is crucial during treatment with **Ombrabulin** and other VDAs.

## **Data Presentation**

Table 1: Quantitative Outcomes of the Phase III Soft-Tissue Sarcoma Trial (NCT00699517)

| Endpoint                                     | Ombrabulin +<br>Cisplatin<br>(n=176) | Placebo +<br>Cisplatin<br>(n=179) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|--------------------------------------|-----------------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 1.54 months                          | 1.41 months                       | 0.76 (0.59–0.98)         | 0.0302  |
| 3-Month PFS<br>Rate                          | 35.4%                                | 24.9%                             | N/A                      | N/A     |
| 6-Month PFS<br>Rate                          | 19.3%                                | 10.6%                             | N/A                      | N/A     |
| Median Overall<br>Survival (OS)              | 11.43 months                         | 9.33 months                       | 0.85 (0.67–1.09)         | N/A     |
| 1-Year OS Rate                               | 48.6%                                | 42.4%                             | N/A                      | N/A     |

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.



Table 2: Quantitative Outcomes of the Phase II DISRUPT Trial in NSCLC

| Endpoint                                     | Ombrabulin +<br>Chemo (n=88) | Placebo +<br>Chemo (n=88) | Hazard Ratio<br>(60% CI) | p-value (one-<br>sided) |
|----------------------------------------------|------------------------------|---------------------------|--------------------------|-------------------------|
| Median<br>Progression-Free<br>Survival (PFS) | 5.65 months                  | 5.45 months               | 0.948 (0.813–<br>1.106)  | 0.39                    |
| Median Overall<br>Survival (OS)              | 11.0 months                  | 11.0 months               | N/A                      | N/A                     |
| Objective<br>Response Rate<br>(ORR)          | 32%                          | 31%                       | N/A                      | N/A                     |

Data sourced from the DISRUPT trial publication.

Table 3: Common Grade 3/4 Adverse Events in the Phase III Soft-Tissue Sarcoma Trial

| Adverse Event    | Ombrabulin + Cisplatin | Placebo + Cisplatin |
|------------------|------------------------|---------------------|
| Neutropenia      | 19.2%                  | 7.9%                |
| Thrombocytopenia | 8.5%                   | 3.4%                |

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.

# **Experimental Protocols**

Protocol Summary: Phase III Soft-Tissue Sarcoma Trial (NCT00699517)

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
- Patient Population: Patients with advanced-stage soft-tissue sarcoma who had failed prior anthracycline and ifosfamide chemotherapy.
- Treatment Arms:



- Experimental Arm: Ombrabulin (25 mg/m²) administered as an intravenous infusion, followed by cisplatin (75 mg/m²).
- Control Arm: Placebo followed by cisplatin (75 mg/m²).
- Dosing Schedule: Treatment was administered every 3 weeks.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), safety, and tolerability.

Protocol Summary: Phase II DISRUPT Trial in NSCLC

- Study Design: A randomized, placebo-controlled Phase II trial.
- Patient Population: Patients with metastatic non-small cell lung cancer (NSCLC) as first-line therapy.
- Treatment Arms:
  - Experimental Arm: **Ombrabulin** (35 mg/m²) followed by a taxane-platinum regimen.
  - Control Arm: Placebo followed by a taxane-platinum regimen.
- Dosing Schedule: Treatment was administered every 3 weeks.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

### **Visualizations**









Click to download full resolution via product page



• To cite this document: BenchChem. [Ombrabulin Clinical Trial Failures: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677283#why-did-ombrabulin-clinical-trials-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com